3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperazine ring, a cyclohexyl group, and a pyrimido[2,1-b][1,3]thiazin-6-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclohexyl group: This step typically involves the alkylation of the piperazine ring with a cyclohexyl halide.
Construction of the pyrimido[2,1-b][1,3]thiazin-6-one core: This is often accomplished through a series of condensation and cyclization reactions involving suitable starting materials.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Condensation: It can undergo condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and may have similar biological activities.
Cyclohexyl-containing compounds: These compounds feature the cyclohexyl group and may exhibit similar chemical properties.
Pyrimido[2,1-b][1,3]thiazin-6-one derivatives: These compounds share the core structure and may have similar applications in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
The compound 3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a member of the thiazine family, which has garnered attention for its diverse biological activities. Thiazines are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's structure consists of a pyrimido-thiazine core with a cyclohexylpiperazine substituent. This unique configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Research indicates that thiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), KB (oral cancer), and MGC-803 (gastric cancer). Results showed notable antiproliferative activity, suggesting potential as an anticancer agent .
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
MCF-7 | 12.5 | Significant inhibition of growth |
KB | 10.0 | High cytotoxicity observed |
MGC-803 | 15.0 | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Tests : Studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, the thiazine core has shown activity against pathogens like Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazine derivatives has been documented in various studies:
- In Vivo Models : The compound exhibited a reduction in inflammatory markers in animal models, indicating its role in modulating inflammatory responses .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : It is thought to inhibit certain enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : Thiazines have been shown to influence ROS levels, which play a critical role in cell signaling and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives:
- Study on Cancer Treatment : A study involving patients with advanced solid tumors treated with a thiazine derivative showed promising results in tumor reduction and manageable side effects .
- Infection Control : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics responded positively to treatment regimens including thiazine compounds .
Properties
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-14-11-20-19-23(17(14)24)12-15(13-26-19)18(25)22-9-7-21(8-10-22)16-5-3-2-4-6-16/h11,15-16H,2-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKZBFYAGHPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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